molecular formula C12H25NO4 B7106731 N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide

N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide

Cat. No.: B7106731
M. Wt: 247.33 g/mol
InChI Key: XWNNJKHCSFVFQK-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide is an organic compound characterized by its unique structural features, including multiple methoxy groups and a dimethylpropanamide backbone

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO4/c1-7-13(8-10(16-5)17-6)11(14)12(2,3)9-15-4/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNNJKHCSFVFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(OC)OC)C(=O)C(C)(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethoxyethanol, ethylamine, and 3-methoxy-2,2-dimethylpropanoic acid.

    Esterification: The 3-methoxy-2,2-dimethylpropanoic acid is esterified with 2,2-dimethoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.

    Amidation: The ester is then reacted with ethylamine under controlled conditions to form the desired amide, this compound. This step may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Esterification: Utilizing a continuous flow reactor for the esterification step to maintain optimal reaction conditions and improve efficiency.

    Automated Amidation: Implementing automated systems for the amidation step to control temperature, pressure, and reactant flow rates, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Industrial Processes: It is utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and amide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethoxyethyl)-N-methyl-3-methoxy-2,2-dimethylpropanamide
  • N-(2,2-dimethoxyethyl)-N-ethyl-3-ethoxy-2,2-dimethylpropanamide
  • N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-diethylpropanamide

Uniqueness

N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide is unique due to its specific combination of methoxy and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

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